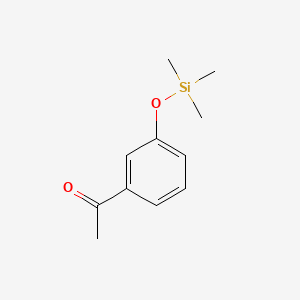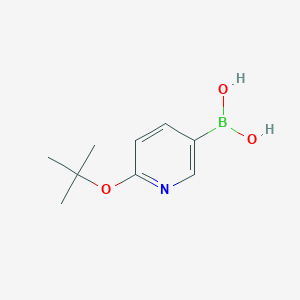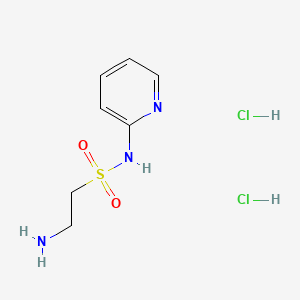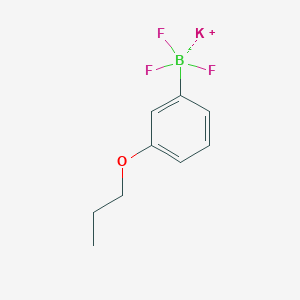![molecular formula C9H15Cl2N3O2 B13471235 methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride CAS No. 2866308-27-0](/img/structure/B13471235.png)
methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride is a chemical compound that features a pyrazole ring and an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride typically involves the coupling of azetidine-3-ol hydrochloride with appropriate reagents. One common method includes the use of ethanesulfonyl chloride to form an intermediate, which is then subjected to further reactions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve batch or flow processes, utilizing various oxidizing reagents and catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like TCCA (trichloroisocyanuric acid).
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: Various nucleophiles can replace specific atoms or groups in the compound under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TCCA, reducing agents, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted pyrazole and azetidine derivatives .
Applications De Recherche Scientifique
Methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride .
Uniqueness
Methyl 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetate dihydrochloride is unique due to its specific combination of a pyrazole ring and an azetidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
2866308-27-0 |
|---|---|
Formule moléculaire |
C9H15Cl2N3O2 |
Poids moléculaire |
268.14 g/mol |
Nom IUPAC |
methyl 2-(3-pyrazol-1-ylazetidin-3-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C9H13N3O2.2ClH/c1-14-8(13)5-9(6-10-7-9)12-4-2-3-11-12;;/h2-4,10H,5-7H2,1H3;2*1H |
Clé InChI |
XVJQURKSVWOMII-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1(CNC1)N2C=CC=N2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoate](/img/structure/B13471155.png)
![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride](/img/structure/B13471157.png)

![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]propanoic acid](/img/structure/B13471168.png)
![3-[(2-Fluoropyridin-3-yl)oxy]propan-1-amine hydrochloride](/img/structure/B13471171.png)

![4-Bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13471176.png)
![N-[3-(bromomethyl)-3-butoxycyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13471183.png)
![4-fluoro-N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471187.png)



![3-({[(Tert-butoxy)carbonyl]amino}methyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13471222.png)

